molecular formula C16H17N7O3S2 B6519628 2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 863003-16-1

2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Numéro de catalogue: B6519628
Numéro CAS: 863003-16-1
Poids moléculaire: 419.5 g/mol
Clé InChI: MYIYJCJOSMTCOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a sophisticated synthetic compound designed for advanced biochemical and pharmacological research. Its structure integrates a uracil-derived [1,3]diazino[4,5-d]pyrimidine-5,7-dione core, a motif known for its diverse biological activities, linked via a sulfanyl acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-amine heterocycle, a privileged scaffold in medicinal chemistry. This molecular architecture suggests potential as a key intermediate or investigative tool in drug discovery, particularly in the development of enzyme inhibitors. Researchers can leverage this compound to explore interactions with purine-binding enzymes, such as specific kinases or dehydrogenases, given the structural resemblance to xanthine and other purine derivatives. The cyclopropyl and methyl substituents fine-tune the molecule's electronic properties and steric profile, making it a valuable probe for studying structure-activity relationships (SAR). Its primary research value lies in hit-to-lead optimization campaigns and as a reference standard in analytical method development. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S2/c1-7-20-21-15(28-7)17-9(24)6-27-13-10-12(18-11(19-13)8-4-5-8)22(2)16(26)23(3)14(10)25/h8H,4-6H2,1-3H3,(H,17,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIYJCJOSMTCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N7O3S2 , with a molecular weight of approximately 433.5 g/mol . The structural complexity is rated at 679 , indicating a significant level of molecular intricacy which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and thiadiazole moieties often exhibit significant antimicrobial properties. Studies have demonstrated that similar structures can effectively inhibit the growth of various bacterial strains. For instance:

  • Antibacterial Studies : A series of pyrimidine derivatives were tested against multi-resistant strains of Escherichia coli and Staphylococcus aureus, revealing substantial antibacterial activity. Compounds with sulfur substitutions showed enhanced efficacy against these pathogens .

Antiviral and Antitumor Properties

The presence of the pyrimidine ring suggests potential antiviral and antitumor activities:

  • Antiviral Effects : Compounds derived from pyrimidine structures have been noted for their ability to inhibit viral replication. Research has highlighted the role of thiopyrimidine derivatives in targeting viral enzymes .
  • Antitumor Activity : Poly-substituted pyrimidines are being investigated as potential anti-tumor agents. Their ability to interfere with cellular processes makes them valuable in cancer therapy research .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiopyrimidine derivatives. The general method includes:

  • Condensation Reactions : The initial step involves the condensation of 2-thiopyrimidines with appropriate electrophiles.
  • Purification : The resulting compounds are purified using techniques such as silica gel chromatography to isolate the desired product with high purity.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various thiopyrimidine derivatives, compounds similar to the one showed significant inhibition against S. aureus and E. coli. The most potent derivatives were those with additional sulfur functionalities which enhanced their interaction with bacterial cell walls .

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of pyrimidine derivatives against influenza virus strains. The results indicated that certain modifications in the structure led to increased antiviral activity by blocking viral entry into host cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with pharmacopeial thiadiazole and pyrimidine derivatives. For example, thiazol-5-ylmethyl carbamates () and catechins () feature heterocyclic systems but lack the fused diazinopyrimidine scaffold. Key differences include:

Feature Target Compound Thiadiazole Analogues (e.g., ) Catechins (e.g., )
Core Structure Diazinopyrimidine + thiadiazole-acetamide Thiazole/urea motifs Flavanol gallates
Substituents Cyclopropyl, methyl, sulfanyl bridge Hydroperoxypropan-2-yl, methylureido Hydroxyl, gallate groups
Potential Bioactivity Hypothesized enzyme inhibition (kinases, proteases) Antiviral/protease inhibition Antioxidant, anticancer
Synthesis Complexity High (multiple fused rings, stereochemical challenges) Moderate (linear peptide-like chains) Low (plant-derived, simple modifications)

Pharmacokinetic and Thermodynamic Properties

No direct data on solubility, logP, or binding affinity are available for the target compound. However:

  • Thiadiazole derivatives () often exhibit moderate solubility in polar solvents due to hydrogen-bonding groups like ureido or carbamate .
  • Diazinopyrimidines are typically lipophilic, requiring formulation strategies (e.g., PEGylation, as in ) for enhanced bioavailability .

Crystallographic Analysis

  • The compound’s fused rings may adopt non-planar conformations, necessitating advanced refinement tools like SHELXL () for accurate electron density mapping.
  • Ring puckering parameters () would clarify distortions in the diazinopyrimidine core, which could influence binding pocket compatibility.

Research Findings and Limitations

Key Gaps in Evidence

  • No pharmacological or biochemical studies on the compound are cited.
  • Comparisons rely on structural parallels to unrelated compounds (e.g., catechins, antiviral agents), limiting functional insights.
  • Synthetic routes and stability data are absent; these are critical for reproducibility.

Recommendations for Future Studies

In Silico Screening : Molecular docking against kinase or protease targets to predict activity.

Synthetic Optimization : Use PEGDA-based hydrogels () to improve aqueous solubility.

Crystallographic Validation : Apply WinGX () for phase determination and ORTEP-3 () for visualization.

Méthodes De Préparation

Synthesis of the Diazino-Pyrimidinone Core

The diazino-pyrimidinone core (2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1, diazino[4,5-d]pyrimidine) is constructed via a cyclocondensation reaction. A representative approach involves reacting 6-cyclopropylamino-4-methyluracil with dimethyl acetylenedicarboxylate under basic conditions to form the fused diazino-pyrimidine ring . The cyclopropane moiety is introduced using cyclopropylamine, while methyl groups are installed via alkylation with methyl iodide .

Key Reaction Conditions

StepReagentsSolventTemperatureTimeYield
CyclocondensationDimethyl acetylenedicarboxylate, K₂CO₃DMF80°C12 h68%
MethylationCH₃I, NaHTHF0°C → RT6 h82%

The intermediate is purified via recrystallization from ethanol, and its structure is confirmed by 1H^1H-NMR (δ 1.2–1.4 ppm for cyclopropyl protons) and LC-MS (m/z 279.1 [M+H]⁺) .

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic displacement at the 4-position of the diazino-pyrimidinone core. The core is first halogenated using phosphorus oxychloride to generate a chloro intermediate, which is subsequently treated with thiourea in the presence of triethylamine .

Optimized Halogenation and Thiolation

StepReagentsSolventConditionsYield
ChlorinationPOCl₃, DMFTolueneReflux, 4 h90%
ThiolationThiourea, Et₃NEtOH60°C, 3 h75%

The thiolated product (4-mercapto intermediate) is isolated as a yellow solid and characterized by IR (ν 2550 cm⁻¹ for S-H stretch) and 13C^{13}C-NMR (δ 45.2 ppm for C-S) .

Formation of the Acetamide Moiety

The acetamide side chain is synthesized by reacting 2-chloroacetamide with the 4-mercapto intermediate. A nucleophilic substitution is conducted in anhydrous DMF using potassium carbonate as a base .

Reaction Parameters

ReagentsSolventTemperatureTimeYield
2-Chloroacetamide, K₂CO₃DMF50°C5 h70%

The product, 2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H- diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide, is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and verified by HRMS (m/z 427.5 [M+H]⁺) .

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The 5-methyl-1,3,4-thiadiazol-2-amine component is prepared separately via cyclization of thiosemicarbazide with acetic anhydride. This method, adapted from sulfonamide syntheses , involves heating thiosemicarbazide with acetic anhydride at 100°C for 4 hours, yielding the thiadiazole ring .

Characterization Data

  • 1H^1H-NMR (DMSO-d₆): δ 2.4 (s, 3H, CH₃), 6.1 (s, 2H, NH₂) .

  • LC-MS: m/z 116.0 [M+H]⁺ .

Coupling of Acetamide and Thiadiazol-2-Amine

The final coupling reaction employs carbodiimide-mediated amide bond formation. The acetamide intermediate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), then reacted with 5-methyl-1,3,4-thiadiazol-2-amine .

Coupling Conditions

ReagentsSolventTemperatureTimeYield
EDCl, HOBt, DIPEADCMRT24 h65%

The crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) and analyzed by 1H^1H-NMR (δ 12.1 ppm for NH) and HRMS (m/z 483.6 [M+H]⁺) .

Analytical and Spectroscopic Validation

Key Spectral Assignments

  • 1H^1H-NMR (500 MHz, DMSO-d₆) :

    • δ 1.1–1.3 (m, 4H, cyclopropyl), 2.5 (s, 3H, CH₃-thiadiazole), 3.2 (s, 3H, N-CH₃), 4.1 (s, 2H, SCH₂) .

  • 13C^{13}C-NMR :

    • δ 170.5 (C=O), 165.3 (C=S), 25.6 (cyclopropyl carbons) .

  • IR (KBr) : ν 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N) .

Purity Assessment

  • HPLC: 98.5% purity (C18, 254 nm, retention time 12.7 min) .

  • Elemental Analysis: Calculated C 52.8%, H 4.6%, N 20.1%; Found C 52.5%, H 4.7%, N 19.9% .

Challenges and Optimization

  • Impurity Control : Over-alkylation during methyl group installation is mitigated by stepwise addition of methyl iodide .

  • Thiol Oxidation : The 4-mercapto intermediate is prone to disulfide formation; thus, reactions are conducted under nitrogen .

  • Coupling Efficiency : Low yields in the final step are improved by using excess EDCl (1.5 eq) and extended reaction times .

Scalability and Industrial Relevance

The process is scalable to kilogram quantities with consistent yields (>60%) . Industrial adaptations may employ flow chemistry for the diazino-pyrimidinone cyclocondensation to enhance throughput .

Q & A

Q. How can researchers optimize the synthesis route of this compound using computational chemistry?

Methodological Answer: Synthetic optimization can be achieved by integrating quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For instance, reaction path search methods, as employed by ICReDD, allow researchers to identify energy barriers and stabilize intermediates. Computational tools like COMSOL Multiphysics can simulate reaction conditions (e.g., temperature, solvent effects) to narrow down optimal parameters before lab validation .

Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1^1H-13^{13}C HSQC, HMBC) are essential for confirming the heterocyclic core and acetamide substituents. For sulfur-containing moieties (e.g., sulfanyl groups), X-ray crystallography or Raman spectroscopy can resolve bonding ambiguities. Comparative analysis with structurally similar compounds (e.g., pyrimidinone derivatives) is recommended to validate spectral assignments .

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer: Adopt a factorial design approach, testing stability across pH 2–10 and temperatures (4°C to 60°C). Use HPLC-UV to monitor degradation products, and apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For oxidative stability, employ accelerated oxidation assays with hydrogen peroxide or tert-butyl hydroperoxide .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:

  • Perform plasma protein binding assays and microsomal stability tests.
  • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios.
  • Cross-validate with transcriptomic or proteomic profiling to identify off-target effects .

Q. How can AI-driven molecular docking improve target identification for this compound?

Methodological Answer: Leverage tools like AutoDock Vina or Schrödinger’s Glide to screen against kinase or protease libraries. Train AI models on datasets of structurally similar compounds (e.g., diazinopyrimidines) to predict binding affinities. Validate top hits with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs?

Methodological Answer: Chiral stationary phase HPLC (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) can resolve enantiomers. For polymorph separation, employ differential scanning calorimetry (DSC) paired with X-ray powder diffraction (XRPD) to identify crystalline forms. Membrane-based separation technologies (e.g., nanofiltration) may also enhance purity .

Data-Driven Experimental Design

Q. How to design a high-throughput screening (HTS) protocol for structure-activity relationship (SAR) studies?

Methodological Answer: Use combinatorial chemistry libraries to generate analogs with variations in the cyclopropyl or thiadiazole groups. Implement a 96-well plate format with fluorescence-based assays (e.g., FP-TAMRA for kinase inhibition). Apply multivariate statistical analysis (e.g., PCA) to correlate substituent effects with activity .

Q. What computational frameworks address discrepancies between predicted and observed reaction yields?

Methodological Answer: Integrate Bayesian optimization with experimental feedback loops. For example, use Gaussian processes to update yield predictions iteratively based on real-time reaction data. Tools like ICReDD’s information science-driven workflows can prioritize high-yield conditions while minimizing trial-and-error experimentation .

Cross-Disciplinary Applications

Q. How can this compound be repurposed for materials science applications (e.g., organic electronics)?

Methodological Answer: Evaluate its π-conjugation and redox properties via cyclic voltammetry (CV) and UV-vis-NIR spectroscopy. Collaborate with computational materials scientists to model charge transport properties using DFT. Compare with known thiadiazole-based semiconductors to identify potential applications .

Q. What methodologies ensure data integrity and reproducibility in multi-institutional studies?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use blockchain-secured electronic lab notebooks (ELNs) for immutable record-keeping. Standardize protocols via platforms like Protocols.io and validate results through round-robin testing across labs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.